molecular formula C17H14F2N4OS B10941129 2-[(2,4-Difluorophenoxy)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(2,4-Difluorophenoxy)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10941129
M. Wt: 360.4 g/mol
InChI Key: JBEPDHCSPBJKQT-UHFFFAOYSA-N
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Description

2,4-Difluorophenyl [(9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl] ether is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a difluorophenyl group and a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluorophenyl [(9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl] ether typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the difluorophenyl group: This step involves the reaction of the core structure with a difluorophenyl halide in the presence of a base such as potassium carbonate.

    Etherification: The final step involves the formation of the ether linkage by reacting the intermediate with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazolo and pyrimidine rings.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with amine or imine groups.

    Substitution: Substituted derivatives with various functional groups on the difluorophenyl ring.

Scientific Research Applications

2,4-Difluorophenyl [(9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl] ether has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. This can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenyl [(9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl] ether: is similar to other compounds with the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, such as:

Uniqueness

The unique combination of the difluorophenyl group and the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine moiety in 2,4-difluorophenyl [(9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl] ether imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H14F2N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

4-[(2,4-difluorophenoxy)methyl]-12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C17H14F2N4OS/c1-3-11-9(2)25-17-15(11)16-21-14(22-23(16)8-20-17)7-24-13-5-4-10(18)6-12(13)19/h4-6,8H,3,7H2,1-2H3

InChI Key

JBEPDHCSPBJKQT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)COC4=C(C=C(C=C4)F)F)C

Origin of Product

United States

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